molecular formula C16H16BrFN4O B2363865 N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034475-18-6

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2363865
CAS No.: 2034475-18-6
M. Wt: 379.233
InChI Key: KZBJZJZGDMWWJF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors such as β-diketones and amidines.

    Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine moiety is introduced to the pyrimidine core.

    Bromination and Fluorination: These steps involve the selective halogenation of the aromatic ring, typically using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

    Amidation: The final step involves the formation of the carboxamide group, usually through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: N-bromosuccinimide (NBS), Selectfluor.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
  • N-(4-bromo-2-chlorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific halogenation pattern (bromine and fluorine) and the presence of the piperidine group

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C16H16BrFN4OC_{16}H_{16}BrFN_4O, with a molecular weight of approximately 425.32 g/mol. The structure features a pyrimidine core, a piperidine moiety, and halogen substitutions (bromine and fluorine) on the phenyl ring, which may influence its biological activity.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound may interact with certain molecular targets, such as enzymes or receptors. This interaction could involve:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It may modulate receptor functions through binding interactions.

Further research is necessary to clarify these mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of piperidine and pyrimidine have shown promising antibacterial and antifungal activities. The presence of electron-withdrawing groups like bromine and fluorine can enhance these effects:

Antitumor Activity

Pyrimidine derivatives have been investigated for their antitumor potential. While direct studies on this compound are sparse, related compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo models .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamideChlorine instead of BromineModerate antibacterial activity
N-(4-bromo-2-chlorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamideDual halogenationEnhanced antifungal activity

The unique halogenation pattern of this compound may provide distinct pharmacological advantages over similar compounds.

Case Studies

Recent studies have focused on optimizing pyrimidine derivatives for enhanced biological activity. For example:

  • Study on Antiparasitic Activity : A derivative structurally similar to this compound was evaluated for its ability to inhibit PfATP4 in malaria parasites. Results indicated significant inhibition, suggesting potential therapeutic applications .
  • In Vitro Metabolic Stability : Research aimed at improving metabolic stability found that modifications to the piperidine moiety affected the compound's overall efficacy against target pathogens .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)8-11)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBJZJZGDMWWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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